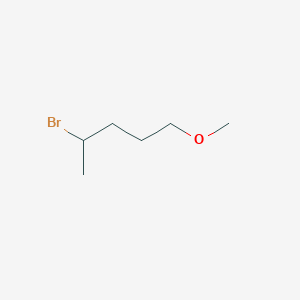

4-Bromo-1-methoxypentane

Description

4-Bromo-1-methoxypentane (C₆H₁₁BrO) is an aliphatic brominated ether characterized by a bromine atom at the fourth carbon and a methoxy group (-OCH₃) at the terminal carbon of a pentane chain. Its molecular structure positions it as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) due to the reactivity of the bromine atom. The methoxy group enhances solubility in polar solvents and may influence steric hindrance during reactions.

Properties

CAS No. |

4457-68-5 |

|---|---|

Molecular Formula |

C6H13BrO |

Molecular Weight |

181.07 g/mol |

IUPAC Name |

4-bromo-1-methoxypentane |

InChI |

InChI=1S/C6H13BrO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3 |

InChI Key |

PPBASBZQRDFRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCOC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-methoxypentane can be synthesized through a multi-step process involving the bromination of 1-methoxypentane. One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxypentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Bromo-1-methoxypentane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also be explored for its potential as a precursor in the synthesis of bioactive molecules.

Industry: The compound is utilized in the production of various industrial chemicals. Its reactivity makes it valuable in the synthesis of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxypentane primarily involves its reactivity as a brominated ether. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy group can also influence the reactivity of the compound by stabilizing intermediates or transition states during chemical reactions.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or receptors that recognize brominated or ether-containing molecules. The specific molecular targets and pathways would depend on the context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1-methoxypentane with analogous brominated and methoxy-containing compounds, focusing on structural features, reactivity, applications, and safety.

Table 1: Key Properties of this compound and Related Compounds

Structural and Reactivity Comparisons

- Bromine Position: In this compound, bromine is at the fourth carbon, making it less reactive in SN2 reactions compared to 1-Bromopentane (primary bromide), where bromine’s terminal position facilitates faster nucleophilic attack. 2-Bromo-4'-methoxyacetophenone (aromatic bromo-ketone) exhibits distinct reactivity due to conjugation with the aromatic ring and electron-withdrawing ketone group, favoring electrophilic substitution.

- In (S)-1-Bromo-4-methylpentan-2-amine, the amine group introduces basicity and chiral centers, enabling asymmetric synthesis applications, unlike the neutral ether group in this compound.

Biological Activity

4-Bromo-1-methoxypentane (CHBrO) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by the presence of a bromine atom and a methoxy group attached to a pentane chain. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing bromine atoms exhibit significant antimicrobial activity. The bromine substituent in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways. A study published in Drug Research demonstrated that halogenated compounds, including brominated derivatives, showed promising activity against various bacterial strains, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Activity

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Preliminary studies have shown that alkyl bromides can induce apoptosis in cancer cells. For instance, a case study involving similar brominated compounds indicated that they could inhibit cell proliferation and induce cell death in human cancer cell lines . Further research is necessary to quantify the specific cytotoxic effects of this compound and elucidate its mechanism of action.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Brominated compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth or cancer cell survival.

Case Studies

Several case studies have explored the biological effects of similar halogenated compounds:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various brominated compounds against Escherichia coli and Staphylococcus aureus, showing significant inhibition at certain concentrations.

- Cytotoxicity : Research on alkyl bromides revealed their potential to induce apoptosis in cultured human cancer cells, with varying degrees of effectiveness based on the structure and substituents present.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.